molecular formula C5H11NO3 B1587221 Ethyl serinate CAS No. 4117-31-1

Ethyl serinate

Cat. No. B1587221
CAS RN: 4117-31-1
M. Wt: 133.15 g/mol
InChI Key: GKCXXDSWWDWUHS-BYPYZUCNSA-N
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Description



  • Ethyl serinate (C<sub>5</sub>H<sub>11</sub>NO<sub>3</sub>) is an organic compound with the IUPAC name ethyl 2-amino-3-hydroxypropanoate .

  • It is a derivative of the amino acid serine , where the hydroxyl group on the side chain is replaced by an ethyl group.

  • Ethyl serinate is used in various applications, including as a solvent and preservative in pharmaceutical preparations.





  • Synthesis Analysis



    • The synthesis of ethyl serinate involves the esterification of serine with ethanol. This reaction can be catalyzed by acid or base.





  • Molecular Structure Analysis



    • Ethyl serinate has the following molecular structure:





  • Chemical Reactions Analysis



    • Ethyl serinate can undergo hydrolysis to regenerate serine and ethanol.

    • It may also participate in various reactions typical of amino acid derivatives.





  • Physical And Chemical Properties Analysis



    • Density: 1.1±0.1 g/cm³

    • Boiling Point: 247.9±20.0 °C

    • Flash Point: 103.7±21.8 °C

    • Solubility: Soluble in water and ethanol




  • Scientific Research Applications

    Analytical Quantification and Pharmacological Mechanisms

    • N-Ethylnorpentylone Detection : Ethyl serinate analogs, like N-ethylnorpentylone, are analyzed using techniques such as liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). This aids in understanding their toxicological and pharmacological properties, contributing to drug safety and forensic analysis (Costa et al., 2018).

    Surface-Enhanced Raman Scattering Applications

    • Detection in Alcoholic Beverages : Surface-enhanced Raman scattering (SERS) is utilized for quantitative detection of ethyl carbamate, a toxic compound in alcoholic beverages. This application is critical for food safety and quality control in the beverage industry (Yang et al., 2013).

    Biomedical Research and Therapeutics

    • Alcohol Preference Studies : Studies on ethyl alcohol and its influence on brain chemistry contribute to understanding addiction and preference behaviors. This research is significant in developing treatments for alcohol-related disorders (Myers & Veale, 1968).
    • D-Serine in Schizophrenia Treatment : D-serine, structurally related to ethyl serinate, shows efficacy as an add-on treatment for schizophrenia, providing insights into the treatment of psychiatric disorders (Heresco-Levy et al., 2005).

    Pharmaceutical Applications

    • Telotristat Ethyl in Neuroendocrine Tumor Therapy : Telotristat ethyl, an inhibitor involved in serotonin production, shows promise in neuroendocrine tumor treatments. This research contributes to cancer therapy development (Herrera-Martínez et al., 2019).
    • Ethyl Eicosapentaenoate in Schizophrenia : Research into ethyl eicosapentaenoate's effects on schizophrenia symptoms enhances understanding of antipsychotic treatments (Peet & Horrobin, 2002).

    Novel Drug Synthesis

    • Synthesis of Florfenicol : Ethyl serinate derivatives are used in enzymatic processes to synthesize florfenicol, an antibiotic, demonstrating its role in drug development (Clark et al., 1991).

    Safety And Hazards



    • Ethyl serinate is flammable and may cause eye irritation.

    • Avoid inhalation, skin contact, and ingestion.

    • Use personal protective equipment and ensure proper ventilation.




  • Future Directions



    • Research on the potential therapeutic applications of ethyl serinate, especially in the context of neurology and pain management, could be explored further.




    Please note that this analysis is based on available information, and further research may be needed to uncover additional details. If you have any specific papers or sources you’d like me to analyze, feel free to provide them!


    properties

    IUPAC Name

    ethyl (2S)-2-amino-3-hydroxypropanoate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C5H11NO3/c1-2-9-5(8)4(6)3-7/h4,7H,2-3,6H2,1H3/t4-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GKCXXDSWWDWUHS-BYPYZUCNSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)C(CO)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CCOC(=O)[C@H](CO)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C5H11NO3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70194102
    Record name Ethyl serinate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70194102
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    133.15 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Ethyl serinate

    CAS RN

    4117-31-1
    Record name Ethyl serinate
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004117311
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Ethyl serinate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70194102
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name ETHYL SERINATE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MX1IU843K
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    42
    Citations
    MC Pirrung, RS Schreihans - European journal of organic …, 2016 - Wiley Online Library
    … When extending these reactions of 3a or 6a to SPA with ethyl serinate, a reactant more representative of a peptide N-terminus, yields were only moderate. This stimulated the search for …
    XQ Chu, D Ge, ML Wang, W Rao… - … Synthesis & Catalysis, 2019 - Wiley Online Library
    … In contrast, other enantiopure amino alcohols possessing potentially epimerizable stereogenic centers, such as phenylglycinol, phenylalaninol, valinol, and ethyl serinate, could be …
    Number of citations: 20 onlinelibrary.wiley.com
    AI Meyers, RK Smith, CE Whitten - The Journal of Organic …, 1979 - ACS Publications
    … Tolend support for this mechanistic proposal, the oxazoline 10 was prepared starting from (S)-ethyl serinate hydrochloride and passing through intermediates 7-9. The enantiomeric …
    Number of citations: 132 pubs.acs.org
    KI Skorey, V Somayaji, RS Brown - Journal of the American …, 1989 - ACS Publications
    … Ethyl serinate (3c) was prepared by refluxing serine in absolute ethanol saturated with HC1 gas for 4-5 h: theproduct exhibited the expected spectral … Ethyl serinate (from Figure …
    Number of citations: 34 pubs.acs.org
    RJ Cregge - 1974 - search.proquest.com
    … 005 mole) of the ethyl serinate hydrochloride II, 1. 66 gm. (0. …
    Number of citations: 3 search.proquest.com
    AI Meyers, PJ Reider - Journal of the American Chemical Society, 1979 - ACS Publications
    Among themost fundamental and significant synthetic reactions is carbon-carbon bond formation via aldol or related processes (Scheme I). 1 In recent years, a considerable amount of …
    Number of citations: 98 pubs.acs.org
    MJ Matos, S Vazquez-Rodriguez, E Uriarte… - Expert opinion on …, 2015 - Taylor & Francis
    Introduction: Chromones are one of the major classes of naturally occurring compounds. Their chemistry has been widely explored and extensively reviewed. The following review …
    Number of citations: 24 www.tandfonline.com
    EJ Corey, SW Wright, SPT Matsuda - Journal of the American …, 1989 - ACS Publications
    The pathway of biosynthesis of leukotriene A4 (LTA4, 2) from 5 (S)-hydroperoxy-6 (£), 8, ll, 14 (Z)-eicosatetraenoic acid (5-S-HPETE, 1) has been explored by the comparative study of (S…
    Number of citations: 9 pubs.acs.org
    B Idson - 1952 - search.proquest.com
    system. The research emphasis in this group stems from the prominence of sulfathiazole, thiamin chloride (vitamin B^) and the more recent discovery of the thiazolidin grou** in …
    Number of citations: 0 search.proquest.com
    CJ Adams, B Friedrich - 2004 - books.google.com
    Animal Ingredients A to Z is the bible for vegetarians, vegans, and caring consumers. More and more, we find our everyday foods containing peculiar-ingredients many of which are …
    Number of citations: 2 www.google.com

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